![molecular formula B2CuF8H2O B3041535 Copper(II) tetrafluoroborate hydrate CAS No. 314040-98-7](/img/structure/B3041535.png)
Copper(II) tetrafluoroborate hydrate
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Overview
Description
Copper(II) tetrafluoroborate hydrate is a high-purity salt with the linear formula Cu(BF4)2 · xH2O . It is used as a catalyst for chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . It is also a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties .
Molecular Structure Analysis
The molecular structure of Copper(II) tetrafluoroborate hydrate is represented by the formula Cu(BF4)2 · xH2O . The exact structure would depend on the value of ‘x’, which represents the number of water molecules associated with the compound.Chemical Reactions Analysis
Copper(II) tetrafluoroborate hydrate is used as a catalyst for chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . It is also a starting material for homometallic, trinuclear heteroscorpionate complexes .Physical And Chemical Properties Analysis
Copper(II) tetrafluoroborate hydrate is a solid with a molecular weight of 237.16 (anhydrous basis) . It has a composition of Cu(II), 19-22%, and a concentration of ≤25.8% Cu (EDTA titration) .Scientific Research Applications
Catalyst for Synthesis of β-acetamido Ketones and Ketoesters
Copper(II) tetrafluoroborate is used as a mild and versatile catalyst for the rapid synthesis of β-acetamido ketones and ketoesters via a three-component reaction. This involves the coupling of aromatic aldehydes, enolizable ketones or β-ketoesters, and nitriles in the presence of 10 mol% of copper(II) tetrafluoroborate and a stoichiometric amount of acetyl chloride .
Preparation of Homometallic, Trinuclear Heteroscorpionate Complexes
Copper(II) tetrafluoroborate hydrate serves as an intermediate for homometallic, trinuclear heteroscorpionate complexes. These complexes are applied in studies of electronic and magnetic properties .
Copper Plating and Production of Printed Circuits
Copper(II) tetrafluoroborate is used in copper plating and in the production of printed circuits. It provides a conductive layer on the surface of non-metallic objects .
Lewis Acid for Diels Alder Reactions
In organic synthesis, Copper(II) tetrafluoroborate acts as a Lewis acid for Diels Alder reactions. This reaction is a method used to form rings in organic compounds .
Cyclopropanation of Alkenes with Diazo Reagents
Copper(II) tetrafluoroborate is used for cyclopropanation of alkenes with diazo reagents. This reaction is a method for the synthesis of cyclopropane derivatives .
Lewis Acid in Meinwald Rearrangement Reactions on Epoxides
Copper(II) tetrafluoroborate is used as a Lewis Acid in Meinwald Rearrangement reactions on Epoxides. This reaction is a method for the transformation of epoxides to carbonyl compounds .
Catalyst for Chemoselective N-tert-butoxycarbonylation of Amines
Copper(II) tetrafluoroborate hydrate may be used as a catalyst for chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate .
Promotion of Diels-Alder Reactions and Decomposition of Diazo Compounds
Copper(II) tetrafluoroborate is employed in the promotion of Diels-Alder reactions and decomposition of diazo compounds .
Mechanism of Action
Target of Action
Copper(II) tetrafluoroborate hydrate primarily targets organic compounds in chemical reactions. It acts as a catalyst in various organic synthesis reactions .
Mode of Action
The compound interacts with its targets by acting as a Lewis acid. It can facilitate Diels-Alder reactions, cyclopropanation of alkenes with diazo reagents, and Meinwald Rearrangement reactions on Epoxides . In these applications, the copper(II) is reduced to a copper(I) catalyst .
Result of Action
The result of Copper(II) tetrafluoroborate hydrate’s action is the facilitation of various organic reactions. It enables chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . It also serves as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties .
Action Environment
The action of Copper(II) tetrafluoroborate hydrate can be influenced by environmental factors such as temperature and humidity. For instance, it is assumed to be the hexahydrate (x = 6), but this salt can be partially dehydrated to the tetrahydrate . This suggests that the hydration state, and thus the reactivity of the compound, could be influenced by the surrounding humidity and temperature conditions.
Safety and Hazards
Copper(II) tetrafluoroborate hydrate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
copper;ditetrafluoroborate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Cu.H2O/c2*2-1(3,4)5;;/h;;;1H2/q2*-1;+2; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLPBVRGTDBGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Cu+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CuF8H2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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